molecular formula C15H23NNa2O6S2 B597473 Sodium 4,4'-(m-tolylazanediyl)bis(butane-1-sulfonate) CAS No. 127544-88-1

Sodium 4,4'-(m-tolylazanediyl)bis(butane-1-sulfonate)

Cat. No.: B597473
CAS No.: 127544-88-1
M. Wt: 423.45
InChI Key: DPXDJGUFSPAFJZ-UHFFFAOYSA-L
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Description

Sodium 4,4’-(m-tolylazanediyl)bis(butane-1-sulfonate) is a chemical compound with the molecular formula C15H23NNa2O6S2. It is known for its unique structure, which includes a m-tolylazanediyl group linked to two butane-1-sulfonate groups. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4,4’-(m-tolylazanediyl)bis(butane-1-sulfonate) typically involves the reaction of 3-methylaniline with 1,4-butanesultone. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonate groups. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Sodium 4,4’-(m-tolylazanediyl)bis(butane-1-sulfonate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Sodium 4,4’-(m-tolylazanediyl)bis(butane-1-sulfonate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfinate or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 4,4’-(m-tolylazanediyl)bis(butane-1-sulfonate) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in biochemical assays and as a labeling agent for biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium 4,4’-(m-tolylazanediyl)bis(butane-1-sulfonate) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various applications.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(4-sulfobutyl)-3-methylaniline: Similar structure but lacks the sodium ions.

    4,4’-(m-Tolylazanediyl)bis(butane-1-sulfonic acid): Similar structure but in its acid form.

Uniqueness

Sodium 4,4’-(m-tolylazanediyl)bis(butane-1-sulfonate) is unique due to its specific combination of functional groups and the presence of sodium ions. This gives it distinct chemical properties and makes it suitable for a variety of applications that similar compounds may not be able to perform as effectively.

Properties

IUPAC Name

disodium;4-[3-methyl-N-(4-sulfonatobutyl)anilino]butane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO6S2.2Na/c1-14-7-6-8-15(13-14)16(9-2-4-11-23(17,18)19)10-3-5-12-24(20,21)22;;/h6-8,13H,2-5,9-12H2,1H3,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXDJGUFSPAFJZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CCCCS(=O)(=O)[O-])CCCCS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NNa2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694243
Record name Disodium 4,4'-[(3-methylphenyl)azanediyl]di(butane-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127544-88-1
Record name Disodium 4,4'-[(3-methylphenyl)azanediyl]di(butane-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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